molecular formula C32H26O10 B1243742 Chamaejasmenin D CAS No. 865852-47-7

Chamaejasmenin D

Cat. No. B1243742
CAS RN: 865852-47-7
M. Wt: 570.5 g/mol
InChI Key: BFPJOJFVZXWMSM-QWWQXMGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chamaejasmenin D is a natural product found in plants and has been isolated and identified . It is a secondary metabolite with bioactive properties . It can be used as an analytical reference material for HPLC standards, as well as for research and development .


Molecular Structure Analysis

Chamaejasmenin D has a molecular formula of C32H26O10 . Its molecular weight is 570.6 g/mol . The chemical name of Chamaejasmenin D is 3-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)propenoic acid .


Physical And Chemical Properties Analysis

Chamaejasmenin D is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Treatment: Inhibiting Metastatic Outgrowth

Chamaejasmenin D has shown promise in the field of oncology, particularly in inhibiting the metastatic outgrowth of breast cancer. It appears to reverse M2-dominant macrophage polarization within the breast tumor microenvironment . This reversion is crucial because macrophages exhibit high plasticity in their polarization and play a paradoxical role in cancer progression. By rebalancing macrophage polarization, Chamaejasmenin D may suppress metastatic outgrowth, which is a significant step forward in cancer treatment.

Immunotherapy: Modulating Macrophage Polarization

The compound’s ability to modulate macrophage polarization suggests its potential as an immunotherapeutic agent . Macrophages are a type of white blood cell that are essential for the immune response. They can have both anti- and pro-tumor effects. Chamaejasmenin D’s impact on macrophages could lead to new strategies for enhancing the body’s immune response against tumors.

Pharmacological Research: TGF-beta Paradox Rebalancer

In pharmacological research, Chamaejasmenin D has been identified as a rebalancer of the TGF-beta paradox, which is a crucial regulator of metastasis . The compound selectively inhibits the TGF-beta induced EMT (epithelial-mesenchymal transition), which is a process that cancer cells undergo to become more invasive. By disrupting this process, Chamaejasmenin D could be a valuable tool in preventing cancer metastasis.

Antimicrobial Activity: Antifungal Applications

Chamaejasmenin D has also been explored for its antimicrobial properties, particularly its antifungal activity . The compound was found to be effective against Pyricularia oryzae, indicating its potential use in treating fungal infections or in agricultural applications to protect crops from fungal pathogens.

Drug Development: Enhancing Cytostatic Activity

Chamaejasmenin D’s ability to sensitize the cytostatic activity of TGF-beta indicates its potential in drug development . By enhancing the growth-inhibitory effects of TGF-beta on cancer cells, Chamaejasmenin D could be used to improve the efficacy of existing cancer therapies.

Safety And Hazards

Chamaejasmenin D is for research use only and not for human or veterinary use . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is advised .

properties

IUPAC Name

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJOJFVZXWMSM-QWWQXMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chamaejasmenin D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamaejasmenin D
Reactant of Route 2
Chamaejasmenin D
Reactant of Route 3
Chamaejasmenin D
Reactant of Route 4
Chamaejasmenin D
Reactant of Route 5
Chamaejasmenin D
Reactant of Route 6
Chamaejasmenin D

Q & A

Q1: What are the known biological activities of Chamaejasmenin D?

A1: Research indicates that Chamaejasmenin D exhibits both antimitotic and antifungal activities []. This means it can interfere with cell division and inhibit the growth of fungi.

Q2: How potent is Chamaejasmenin D compared to other similar compounds from the same plant?

A2: Chamaejasmenin D shows a minimum inhibitory concentration (MIC) of 6.25 microg/ml against fungal growth. This potency is comparable to Chamaejasmenin A (MIC 6.25 microg/ml) and more potent than Chamaejasmenin C (MIC 3.12 microg/ml), both isolated from the same plant []. This suggests that structural differences among these biflavanones might influence their antifungal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.